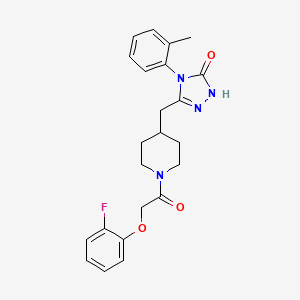
ジメチル(ピリジン-4-イル)ホスフィンオキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(pyridin-4-yl)phosphine oxide is a phosphine oxide compound with the molecular formula C7H10NOP. It is a white crystalline solid that is soluble in polar solvents such as water and ethanol. This compound has garnered significant attention in the scientific community due to its diverse range of applications.
科学的研究の応用
Dimethyl(pyridin-4-yl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
作用機序
Target of Action
Dimethyl(pyridin-4-yl)phosphine oxide is a tertiary phosphine compound . Tertiary phosphines are known to play a significant role in various chemical reactions, particularly as ligands in transition metal catalysis and organocatalysis . They are involved in the synthesis of antidepressant molecules through metal-catalyzed procedures .
Mode of Action
Tertiary phosphines, including dimethyl(pyridin-4-yl)phosphine oxide, are known to interact with various transition metals to serve as catalysts in the synthesis of antidepressants . They are also used in the synthesis of a wide range of other compounds .
Biochemical Pathways
Tertiary phosphines are known to be involved in a variety of chemical reactions, including the synthesis of antidepressant molecules and other complex organic compounds .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3310±240 °C and a density of 109±01 g/cm3 .
Result of Action
Tertiary phosphines, including dimethyl(pyridin-4-yl)phosphine oxide, are known to play a significant role in various chemical reactions, particularly as ligands in transition metal catalysis and organocatalysis .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of dimethyl(pyridin-4-yl)phosphine oxide typically involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is widely used due to its convenience and efficiency. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure optimal yields.
Industrial Production Methods: In industrial settings, the synthesis of dimethyl(pyridin-4-yl)phosphine oxide may involve large-scale reactions using similar methodologies. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: Dimethyl(pyridin-4-yl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the pyridinyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with additional oxygen atoms, while reduction can produce phosphines with lower oxidation states.
類似化合物との比較
- Dimethyl(phenyl)phosphine oxide
- Dimethyl(benzyl)phosphine oxide
- Dimethyl(ethyl)phosphine oxide
Comparison: Dimethyl(pyridin-4-yl)phosphine oxide is unique due to the presence of the pyridinyl group, which imparts distinct electronic and steric properties. This makes it particularly effective as a ligand in coordination chemistry, compared to other similar compounds that may lack the pyridinyl moiety.
特性
IUPAC Name |
4-dimethylphosphorylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NOP/c1-10(2,9)7-3-5-8-6-4-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYWSRHZPCDSQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2367384.png)
![2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2367385.png)
![Methyl N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2367386.png)



![2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2367394.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2367395.png)
![3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide](/img/structure/B2367396.png)
![1-[4-(difluoromethoxy)phenyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2367399.png)

![1,3-Dimethyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2367402.png)

